molecular formula C20H24N4O2 B2645451 [4-[Cyclopropyl-(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]-phenylmethanone CAS No. 2415601-36-2

[4-[Cyclopropyl-(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]-phenylmethanone

Cat. No. B2645451
CAS RN: 2415601-36-2
M. Wt: 352.438
InChI Key: ZXOMAHDJNSXKQY-UHFFFAOYSA-N
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Description

[4-[Cyclopropyl-(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]-phenylmethanone, also known as CPPM, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields, including medical research. CPPM is a piperidine derivative that contains a pyrimidine moiety, making it an interesting compound for further exploration.

Mechanism of Action

[4-[Cyclopropyl-(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]-phenylmethanone is believed to act as an inhibitor of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. It is also believed to have an effect on the central nervous system, possibly through the modulation of neurotransmitters. Further research is needed to fully understand the mechanism of action of [4-[Cyclopropyl-(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]-phenylmethanone.
Biochemical and physiological effects:
[4-[Cyclopropyl-(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]-phenylmethanone has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that [4-[Cyclopropyl-(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]-phenylmethanone has an inhibitory effect on acetylcholinesterase and butyrylcholinesterase, enzymes that are involved in the breakdown of acetylcholine. [4-[Cyclopropyl-(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]-phenylmethanone has also been shown to have an effect on the central nervous system, including the modulation of neurotransmitters such as dopamine and serotonin.

Advantages and Limitations for Lab Experiments

The advantages of using [4-[Cyclopropyl-(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]-phenylmethanone in lab experiments include its potential as a drug candidate, its inhibitory effect on enzymes, and its effect on the central nervous system. However, the limitations of [4-[Cyclopropyl-(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]-phenylmethanone include its complex synthesis method, the need for expertise in organic chemistry, and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of [4-[Cyclopropyl-(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]-phenylmethanone. One direction is the exploration of its potential as a drug candidate, particularly for the treatment of neurological disorders. Another direction is the further investigation of its mechanism of action, including its effect on neurotransmitters. Additionally, the synthesis of [4-[Cyclopropyl-(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]-phenylmethanone could be optimized to improve yield and reduce complexity.

Synthesis Methods

The synthesis of [4-[Cyclopropyl-(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]-phenylmethanone involves the reaction of 4-(cyclopropylamino)piperidine with 6-methoxypyrimidin-4-amine followed by the addition of phenylmethanone. The reaction is carried out under controlled conditions and yields [4-[Cyclopropyl-(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]-phenylmethanone as a white solid. The synthesis of [4-[Cyclopropyl-(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]-phenylmethanone is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

[4-[Cyclopropyl-(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]-phenylmethanone has shown potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and neuroscience. [4-[Cyclopropyl-(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]-phenylmethanone has been reported to have an inhibitory effect on the activity of certain enzymes, making it a promising compound for drug discovery. [4-[Cyclopropyl-(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]-phenylmethanone has also been shown to have an effect on the central nervous system, making it a potential candidate for the treatment of neurological disorders.

properties

IUPAC Name

[4-[cyclopropyl-(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2/c1-26-19-13-18(21-14-22-19)24(16-7-8-16)17-9-11-23(12-10-17)20(25)15-5-3-2-4-6-15/h2-6,13-14,16-17H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXOMAHDJNSXKQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)N(C2CC2)C3CCN(CC3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzoylpiperidin-4-yl)-N-cyclopropyl-6-methoxypyrimidin-4-amine

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